3-Benzoyl-6-chlorochromen-4-one
Overview
Description
3-Benzoyl-6-chlorochromen-4-one is a heterocyclic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-Benzoyl-6-chlorochromen-4-one involves a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene . This method does not require a metal catalyst or peroxide promoter, making it environmentally friendly. The reaction proceeds through a series of cycloadditions, elimination of HCl, and electrocyclic reactions, yielding the desired product in 70-80% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-chlorochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under ambient conditions using water radical cations.
Substitution: It can participate in substitution reactions, particularly involving the chloro substituent.
Common Reagents and Conditions
Oxidation: Water radical cations are used for oxidation reactions.
Substitution: Typical reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: The major products include oxidized derivatives of the chromone ring.
Substitution: Substitution reactions yield various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzoyl-6-chlorochromen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-chlorochromen-4-one involves its interaction with specific molecular targets. For instance, its derivatives act as phosphodiesterase II inhibitors by binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to increased levels of cyclic nucleotides, which play a role in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylchromen-4-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-Chlorochromen-4-one:
Uniqueness
3-Benzoyl-6-chlorochromen-4-one is unique due to the presence of both benzoyl and chloro substituents, which enhance its chemical reactivity and potential applications in various fields. The combination of these substituents makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzoyl-6-chlorochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-11-6-7-14-12(8-11)16(19)13(9-20-14)15(18)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNFKVYYLHWHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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